(3R)-3-Methylmorpholine-2-carboxylic acid
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Overview
Description
(3R)-3-Methylmorpholine-2-carboxylic acid is a chiral compound with a morpholine ring substituted at the 3-position with a methyl group and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methylmorpholine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions. The reaction conditions must be carefully controlled to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts. Techniques such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methylmorpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(3R)-3-Methylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (3R)-3-Methylmorpholine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition or activation of enzymatic activity and modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methylmorpholine-2-carboxylic acid: The enantiomer of (3R)-3-Methylmorpholine-2-carboxylic acid, with similar chemical properties but different biological activities.
Morpholine-2-carboxylic acid: A related compound lacking the methyl group at the 3-position, which can affect its reactivity and applications.
N-Methylmorpholine-2-carboxylic acid: A derivative with a methyl group on the nitrogen atom, leading to different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct biological activities and reactivity compared to its enantiomers and other related compounds. This makes it valuable in applications requiring high selectivity and specificity.
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(3R)-3-methylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9)10-3-2-7-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
InChI Key |
IAXZVRZXXFVYIS-CNZKWPKMSA-N |
Isomeric SMILES |
C[C@@H]1C(OCCN1)C(=O)O |
Canonical SMILES |
CC1C(OCCN1)C(=O)O |
Origin of Product |
United States |
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